
Ethyl 6-oxo-5,6-dihydropyrazine-2-carboxylate
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Overview
Description
Ethyl 6-oxo-5,6-dihydropyrazine-2-carboxylate is a heterocyclic compound that features a pyrazine ring with an ethyl ester group at the 2-position and a keto group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-oxo-5,6-dihydropyrazine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and oxidation steps. The reaction is usually carried out in an ethanol solvent with the addition of a catalytic amount of acid to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-oxo-5,6-dihydropyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding dihydropyrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed:
Oxidation: Pyrazine-2-carboxylate derivatives.
Reduction: 6-hydroxy-5,6-dihydropyrazine-2-carboxylate.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-oxo-5,6-dihydropyrazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of ethyl 6-oxo-5,6-dihydropyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s keto group can participate in hydrogen bonding and other interactions, influencing its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Ethyl 6-oxo-5,6-dihydropyrazine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-oxo-5,6-dihydropyridine-2-carboxylate: Similar structure but with a pyridine ring instead of a pyrazine ring.
Ethyl 6-oxo-5,6-dihydro-1,5-naphthyridine-2-carboxylate: Contains a naphthyridine ring, offering different electronic and steric properties.
Ethyl 6-oxo-5,6-dihydropyrimidine-2-carboxylate: Features a pyrimidine ring, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties compared to its analogs.
Biological Activity
Ethyl 6-oxo-5,6-dihydropyrazine-2-carboxylate is a nitrogen-containing heterocyclic compound belonging to the pyrazine family. Its unique structural features include two adjacent carbonyl groups and a carboxylate functional group, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential pharmaceutical applications, mechanisms of action, and relevant case studies.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity. Studies indicate that compounds with similar structures can effectively inhibit bacterial growth by interacting with essential enzymes or cellular components. For instance, research has shown that derivatives of this compound exhibit potent activity against various pathogenic bacteria and fungi, suggesting its potential as a lead compound in antibiotic development .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have indicated that this compound can inhibit the proliferation of cancer cells while sparing non-tumorigenic cells. This selective targeting is crucial for developing effective cancer therapies with minimal side effects .
Case Study: Growth Inhibition in Cancer Cell Lines
A notable study assessed the growth inhibition properties of this compound in matched pairs of healthy and tumorigenic murine liver cell lines. The results indicated that at concentrations as low as 10 µM, the compound significantly inhibited tumorigenic cell growth without affecting healthy cells. Additionally, further investigations revealed its ability to inhibit cancer cell motility and alter key signaling pathways associated with tumor progression .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. For example:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Receptor Modulation : It might interact with cellular receptors, leading to downstream effects that promote apoptosis in cancer cells or disrupt bacterial metabolism .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.
Compound Name | Structural Features | Unique Properties |
---|---|---|
Ethyl 3-hydroxy-6-methylpyrazine-2-carboxylate | Hydroxyl group at position 3 | Different solubility and reactivity |
Ethyl 7-amino-4-methylpyrazine-2-carboxylate | Amino group at position 7 | Enhanced biological activity against certain pathogens |
Ethyl 5-amino-4,6-dicyanobiphenyl-3-carboxylate | Dicyano substituents | Greater reactivity due to electron-withdrawing groups |
This compound stands out due to its specific combination of functionalities that allow it to participate in unique biochemical interactions leading to its diverse biological activities.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 6-oxo-5,6-dihydropyrazine-2-carboxylate, and how is its structural identity confirmed?
Methodological Answer: The synthesis typically involves multi-step reactions, such as condensation of pyrazine precursors with ethyl chloroformate under basic conditions (e.g., triethylamine) in solvents like dichloromethane or ethanol . Structural confirmation requires a combination of Nuclear Magnetic Resonance (NMR) for analyzing proton and carbon environments, Mass Spectrometry (MS) for molecular weight verification, and Infrared Spectroscopy (IR) to identify functional groups like carbonyl (C=O) and ester (C-O) stretches . For example, the ester carbonyl group typically appears at ~1700 cm⁻¹ in IR, while the pyrazine ring protons resonate as distinct doublets in the aromatic region of ¹H NMR (δ 8.0–9.0 ppm) .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS): Determines exact mass to confirm molecular formula (e.g., [M+H]⁺ ion for C₇H₈N₂O₃ should match 169.0612 Da).
- 2D NMR (COSY, HSQC): Resolves complex coupling patterns and assigns proton-carbon correlations, critical for distinguishing regioisomers .
- HPLC-PDA: Validates purity (>95%) and monitors degradation products during stability studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol, but may require post-reaction purification via recrystallization .
- Catalysis: Lewis acids like ZnCl₂ can accelerate esterification, but excess acid risks hydrolyzing the product.
- Temperature Control: Reflux conditions (70–80°C) balance reaction rate and decomposition risks. Yields >90% are achievable with stoichiometric reagent ratios and inert atmospheres .
Q. How do researchers resolve contradictions between crystallographic data and spectroscopic results for this compound?
Methodological Answer: Discrepancies may arise from:
- Crystal Packing Effects: Hydrogen bonding (e.g., N-H···O=C interactions) can distort bond lengths in crystallography vs. solution-phase NMR .
- Dynamic Processes: Tautomerism or rotational barriers in solution may obscure NMR signals but are "frozen" in crystal structures.
Resolution Strategy: - Compare DFT-calculated geometries with experimental data to identify conformational biases .
- Use variable-temperature NMR to probe dynamic behavior .
Q. What structure-activity relationships (SARs) govern the biological activity of pyrazine derivatives like this compound?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs): The 6-oxo group enhances hydrogen-bonding potential, critical for antimicrobial activity .
- Ester Flexibility: Replacing the ethyl ester with bulkier groups (e.g., tert-butyl) may reduce solubility but improve target binding .
- Pyrazine Ring Modifications: Chlorination at position 3 (analogous to CAS 77168-85-5) increases electrophilicity, enhancing reactivity in nucleophilic substitution .
Q. How can computational methods aid in predicting the reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Molecular Dynamics (MD): Simulates solvent interactions to optimize reaction pathways (e.g., ethanol vs. acetonitrile) .
Q. What are the challenges in scaling up synthesis from lab to pilot scale?
Methodological Answer:
- Purification Bottlenecks: Column chromatography is impractical at scale; switch to recrystallization or distillation .
- Exothermicity Control: Use jacketed reactors to manage heat release during esterification .
- Byproduct Management: Monitor hydrolyzed byproducts (e.g., carboxylic acid derivatives) via in-line IR spectroscopy .
Q. How do substituent modifications impact the compound’s stability under physiological conditions?
Methodological Answer:
- pH-Dependent Degradation: The ester group hydrolyzes rapidly in alkaline conditions (pH >8), forming the carboxylic acid. Stabilization strategies include lyophilization or formulation in buffered solutions (pH 5–7) .
- Oxidative Stability: Electron-rich pyrazine rings are prone to oxidation; antioxidants like ascorbic acid can mitigate this .
Properties
Molecular Formula |
C7H8N2O3 |
---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
ethyl 3-oxo-2H-pyrazine-5-carboxylate |
InChI |
InChI=1S/C7H8N2O3/c1-2-12-7(11)5-3-8-4-6(10)9-5/h3H,2,4H2,1H3 |
InChI Key |
JZPQQUOCRMTUDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=O)CN=C1 |
Origin of Product |
United States |
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